5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a derivative of the bicyclic heterocycle dmtp. Dmtp itself is a versatile ligand frequently employed in coordination chemistry due to its ability to bind to various metal ions through its nitrogen atoms. [ [], [] ] This characteristic allows for the creation of metal complexes with diverse structures and properties, making them attractive for various applications.
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound renders it valuable for various scientific research applications, particularly in drug design and synthesis.
This compound can be synthesized through various methods, including microwave-mediated techniques that are both efficient and environmentally friendly. It is often produced in academic and industrial laboratories focusing on organic synthesis and medicinal chemistry.
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is classified as a triazolopyrimidine derivative. Its structure features a triazole ring fused with a pyrimidine ring, which contributes to its biological activity and potential applications in drug development.
The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves a microwave-mediated, catalyst-free method. This approach utilizes enaminonitriles and benzohydrazides as starting materials.
The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. Optimal reaction conditions include:
This method not only enhances yield but also reduces reaction times compared to traditional methods.
The molecular formula of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is C₈H₁₀N₆O. The compound features:
The compound has a CAS number of 350478-67-0 and an MDL number of MFCD01421500. Its structural uniqueness contributes to its reactivity and biological properties.
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo various chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
The mechanism of action for 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. It has been noted for its ability to act as an inverse agonist for RORγt (retinoic acid-related orphan receptor gamma t) and inhibitors for JAK1 (Janus kinase 1) and JAK2 (Janus kinase 2), which are significant in various signaling pathways related to inflammation and immune responses.
Studies have shown that derivatives of this compound exhibit potent biological activities against several targets relevant to disease mechanisms including cancer and autoimmune disorders .
The compound is classified as an irritant. It exhibits moderate solubility in organic solvents due to its heterocyclic structure.
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and medicinal research .
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several applications in scientific research:
This compound's unique structure allows it to be explored further in drug development pipelines aimed at addressing unmet medical needs across various therapeutic areas .
The TP scaffold first emerged in synthetic chemistry in 1909 (Bulow and Haas), but its medicinal potential was unrealized for decades. Landmark developments occurred in the late 20th century with the discovery of Trapidil (a coronary vasodilator and platelet-derived growth factor antagonist) and Essramycin (a natural TP antibiotic isolated from Streptomyces sp.) [3] [6]. These discoveries catalyzed intensive research, yielding clinically significant agents:
Table 1: Clinically Significant Triazolo[1,5-a]Pyrimidine Derivatives
Compound | Therapeutic Area | Key Target/Mechanism | Status |
---|---|---|---|
Trapidil | Cardiovascular | PDGF antagonist | Marketed (Japan) |
Essramycin | Anti-bacterial | Protein synthesis inhibition | Natural product |
DSM-265 | Anti-malarial | Dihydroorotate dehydrogenase inhibition | Phase II |
Cevipabulin | Anti-cancer | Microtubule stabilization | Phase II |
Pyroxsulam | Agrochemical | Acetolactate synthase inhibition | Marketed |
A 2022 comprehensive review highlighted that TP derivatives have been investigated for >20 pharmacological activities since 1980, with anti-infective and anticancer applications dominating recent research [3] [8]. The scaffold's synthetic tractability allows for structural diversification at positions 2, 5, and 7, enabling fine-tuning of pharmacological properties.
The TP nucleus serves as a purine bioisostere due to its isoelectronic character and similar hydrogen-bonding topology. X-ray crystallographic studies confirm that TP derivatives mimic purine-binding in enzymatic pockets. For example, TP-based inhibitors occupy the ATP-binding site of cyclin-dependent kinase 2 (CDK2) with binding modes analogous to purine inhibitors like roscovitine [6]. Key analogies include:
Table 2: Bioisosteric Applications of TP Scaffold vs. Purine
Property | Purine | TP Scaffold | Medicinal Advantage |
---|---|---|---|
Aromaticity | High | Limited | Reduced nonspecific binding |
Tautomerism | Complex annular tautomers | No annular tautomerism | Predictable metabolism |
H-bond acceptors | 3-4 | 3-4 | Mimics ATP binding |
H-bond donors | 1-2 | 0-2* | Tunable via substituents |
Metal coordination | Moderate | Strong (tridentate potential) | Enhanced anticancer metallodrug design |
*Depending on substituents*
This bioisosterism has been exploited in kinase inhibitor development. TP analogs of pyrazolopyrimidine CDK2 inhibitors (e.g., compound 18 and 19) achieved sub-μM IC50 values with improved selectivity over glycogen synthase kinase-3β [6]. Similarly, TP-containing phosphatidylinositol 3-kinase (PI3K) inhibitors demonstrate nanomolar potency and isoform selectivity (e.g., compound 23: IC50 = 0.4 nM for PI3Kβ) [6]. The scaffold's versatility extends beyond nucleotide mimicry, serving as a carboxylic acid bioisostere or lysine acetyl mimic in epigenetic modulators.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7